B1193644 SU11657

SU11657

Cat. No. B1193644
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

Scientific Research Applications

Radiosensitization in Meningioma Cells

SU11657, a multi-receptor tyrosine kinase inhibitor, enhances the radiosensitivity of human meningioma cells. This has been observed in both atypical and benign meningioma cells, as well as in human umbilical vein endothelial cells (HUVEC). SU11657 in combination with irradiation reduces cell proliferation in a dose-dependent manner and increases radiosensitivity, particularly more pronounced in atypical meningioma cells compared to benign ones (Milker-Zabel et al., 2008).

Effectiveness in Trimodal Cancer Treatment

SU11657 is part of a trimodal cancer treatment strategy, combining antiangiogenesis, chemotherapy, and radiotherapy. This combination has shown superior effects in human tumor cells and endothelial cells, including reduced cell proliferation, migration, clonogenic survival, and apoptosis. The compound also attenuates radiation and chemotherapy-induced endothelial cell Akt phosphorylation, contributing to reduced tumor cell proliferation and vessel count, ultimately leading to a significant tumor growth delay without increasing apparent toxicity (Huber et al., 2005).

Remission of TEL-PDGFRB-Induced Myeloproliferative Disease in Mice

SU11657 has shown therapeutic potential in the remission of TEL-PDGFRB-induced myeloproliferative disease in mice. It inhibits TEL/PDGFbetaR kinase activity at nanomolar concentrations and suppresses myeloproliferation, significantly prolonging survival in mice treated prior to disease development as well as in those with large tumor burdens (Cain et al., 2004).

Inhibition of Tumor Growth and Angiogenesis in Neuroblastomas

SU11657, by targeting PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, inhibits tumor growth and angiogenesis in experimental neuroblastomas in mice. The drug results in significant growth inhibition of various human neuroblastoma xenografts and is well tolerated. It also reduces tumor angiogenesis significantly (Bäckman & Christofferson, 2005).

Sensitivity in Pediatric Acute Myeloid Leukemia

Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, are more sensitive to SU11657 than wild-type FLT3 and KIT samples. This suggests the potential for clinical evaluation of SU11657 or similar agents combined with chemotherapy in pediatric AML (Goemans et al., 2010).

Enhanced Survival in Leukemic Mice with FLT3 Inhibition

SU11657, when combined with chemotherapy, enhances survival in leukemic mice. This is evident in models of acute promyelocytic leukemia (APL) with activated FLT3, where the combination therapy increases median survival significantly compared to controls, suggesting that targeted therapeutics can overcome resistance to traditional chemotherapies in AML (Lee, Ševčíková, & Kogan, 2007).

Phase I Study in Dogs with Spontaneous Malignancies

In a Phase I trial, SU11654 (similar to SU11657) showed activity against a variety of spontaneous malignancies in dogs. This includes measurable objective responses in a variety of cancers, indicating that oral administration of kinase inhibitors can exhibit significant antineoplastic activity (London et al., 2003).

properties

Product Name

SU11657

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SU11657;  SU11657;  SU11657.

Origin of Product

United States

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